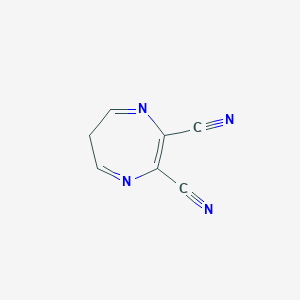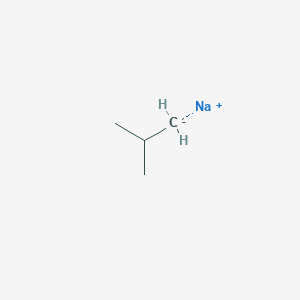
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane is an organosilicon compound with the chemical formula C₁₀H₁₄Si. It is characterized by the presence of a trimethylsilyl group attached to a hepta-1,6-diyn-1-yl chain with a methylidene group at the 5-position. This compound is known for its unique structural features and reactivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with an appropriate alkyne under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or ozone to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or organometallic reagents in an inert solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique reactivity makes it useful in the development of bioactive molecules and probes for biological studies.
Wirkmechanismus
The mechanism of action of Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane involves its interaction with various molecular targets. The compound can participate in multiple reaction pathways, including nucleophilic addition, electrophilic substitution, and radical reactions. These interactions are facilitated by the presence of the trimethylsilyl group, which can stabilize reaction intermediates and enhance reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the hepta-1,6-diyn-1-yl chain.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Triphenylsilane: Contains phenyl groups attached to the silicon atom instead of methyl groups
Uniqueness
Trimethyl(5-methylidenehepta-1,6-diyn-1-yl)silane is unique due to its combination of a trimethylsilyl group and a hepta-1,6-diyn-1-yl chain with a methylidene group. This structural feature imparts distinct reactivity and makes it valuable in specific synthetic applications where other silanes may not be suitable .
Eigenschaften
CAS-Nummer |
820964-73-6 |
|---|---|
Molekularformel |
C11H16Si |
Molekulargewicht |
176.33 g/mol |
IUPAC-Name |
trimethyl(5-methylidenehepta-1,6-diynyl)silane |
InChI |
InChI=1S/C11H16Si/c1-6-11(2)9-7-8-10-12(3,4)5/h1H,2,7,9H2,3-5H3 |
InChI-Schlüssel |
BZXNCTFRQJSVPY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCCC(=C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


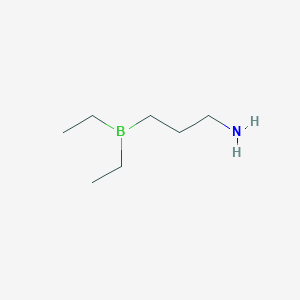
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
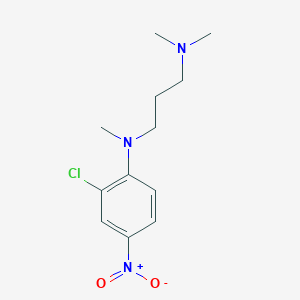
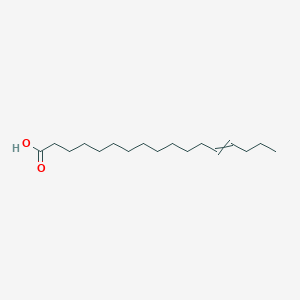
silane](/img/structure/B12538758.png)
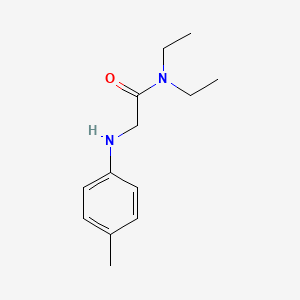

![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
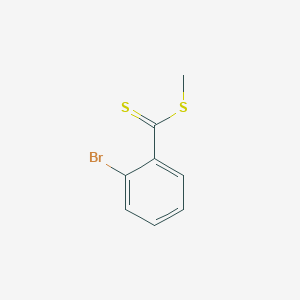
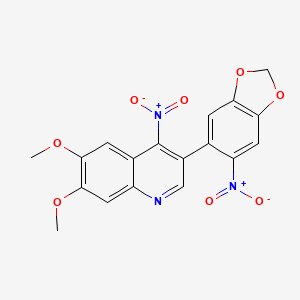
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)
